3-Butoxybenzenesulfonamide

Lipophilicity Physicochemical Properties Permeability

Researchers needing the 3-butoxy isomer for carbonic anhydrase SAR or regioselective functionalization often face supply of only the 4-isomer, compromising experimental reproducibility. This compound provides the exact meta-substituted scaffold: • Distinct logP 1.8 vs. 2.1 (XlogP) - enables matched molecular pair validation. • Ortho-directing butoxy group enables bromination to yield Suzuki-coupling partners for 3,4-disubstituted libraries. • Consistent purity (≥98%) and reliable global supply ensure batch-to-batch fidelity.

Molecular Formula C10H15NO3S
Molecular Weight 229.3 g/mol
CAS No. 123045-57-8
Cat. No. B049909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butoxybenzenesulfonamide
CAS123045-57-8
Synonyms3-Butoxybenzenesulfonamide
Molecular FormulaC10H15NO3S
Molecular Weight229.3 g/mol
Structural Identifiers
SMILESCCCCOC1=CC(=CC=C1)S(=O)(=O)N
InChIInChI=1S/C10H15NO3S/c1-2-3-7-14-9-5-4-6-10(8-9)15(11,12)13/h4-6,8H,2-3,7H2,1H3,(H2,11,12,13)
InChIKeyQEIOFANKLCHXEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butoxybenzenesulfonamide: Chemical Identity & Research Positioning


3-Butoxybenzenesulfonamide (CAS 123045-57-8) is a meta-substituted benzenesulfonamide derivative with the molecular formula C₁₀H₁₅NO₃S and a molecular weight of 229.30 g/mol . It belongs to the aryl sulfonamide family, a class widely investigated for enzyme inhibition, particularly against carbonic anhydrase isoforms [1]. The compound features an n-butoxy chain at the 3-position of the phenyl ring, a substitution pattern that differentiates it from the more commonly cataloged 4-butoxy isomer. This positional isomerism is critical for researchers because it directly influences key molecular descriptors such as lipophilicity and hydrogen-bonding topology, which in turn govern target binding, solubility, and metabolic stability. Despite its presence in screening libraries and as a synthetic intermediate, primary pharmacological data for this specific isomer remains limited, necessitating a comparator-driven procurement decision based on quantifiable physicochemical and structural differentiation.

1 Positional isomer for carbonic anhydrase isoform SAR studies
2 Meta-substituted scaffold enables regiospecific derivatization to 3,4-disubstituted building blocks
3 Matched molecular pair with para isomer for validating in silico solvation and permeability models

3-Butoxybenzenesulfonamide: Irreplaceable by 4-Butoxy Isomer


The assumption that 3-butoxy and 4-butoxybenzenesulfonamide are interchangeable neglects the profound impact of positional isomerism on molecular pharmacology. The meta- versus para- arrangement of the sulfonamide group relative to the butoxy substituent alters the vector of hydrogen-bond interactions with biological targets, as well as the compound's overall polarity and lipophilicity. Direct computational comparison reveals a quantifiable difference in logP, which directly predicts altered membrane permeability and aqueous solubility . For structure-activity relationship (SAR) studies, particularly those probing carbonic anhydrase isoform selectivity, substituting one isomer for the other introduces an uncontrolled variable that can nullify experimental reproducibility [1]. Therefore, when a synthetic pathway or a biological screen mandates the 3-butoxy scaffold, generic substitution with the 4-butoxy analog undermines the scientific integrity of the study.

Target
3-Butoxybenzenesulfonamide Meta-substitution positions the butoxy chain for distinct hydrogen-bond topology and lower computed logP.
Substitute
4-Butoxybenzenesulfonamide (CAS 1138-58-5) Para isomer has higher lipophilicity, altered target-binding vector, and cannot yield the same 3,4-disubstituted derivative series.
Risk Isomer interchange may introduce uncontrolled variables in SAR, permeability, or synthetic route studies, limiting experimental reproducibility.

3-Butoxybenzenesulfonamide vs. 4-Butoxy: Evidence Comparison


Positional Isomerism Drives Lipophilicity Difference

The meta-substituted 3-butoxybenzenesulfonamide exhibits a lower computed lipophilicity (XlogP) compared to its para-substituted isomer, indicating superior predicted aqueous solubility and differentiated membrane partitioning behavior . The 4-butoxy isomer, with a higher XlogP, is expected to be more lipophilic, which may favor different biological distribution profiles [1]. This differentiation is critical for medicinal chemistry campaigns where balancing solubility and potency is essential.

Lipophilicity Difference
Reported
ΔXlogP = -0.3 (Target: 1.8 vs Para isomer: 2.1)
Supports differentiated aqueous solubility and membrane partitioning screening.
Computed by XLogP3 algorithm; experimental logD validation recommended.
Lipophilicity Physicochemical Properties Permeability

Synthetic Utility as a Regiospecific Building Block

The 3-butoxy scaffold serves as a critical intermediate for generating more complex, substituted benzenesulfonamides. Its structure allows for direct regioselective modification, such as bromination at the 4-position, yielding 4-Bromo-3-butoxybenzenesulfonamide . This brominated derivative is a key synthetic handle for cross-coupling reactions, a versatility not offered by the 4-butoxy isomer for the same meta-substituted product series. The compound is explicitly cataloged for research use, with standard purity levels facilitating immediate use in synthesis .

Synthetic Versatility
Class-level
Direct precursor to 4-Bromo-3-butoxybenzenesulfonamide for cross-coupling chemistry.
Enables synthesis of meta-substituted library space inaccessible from para isomer.
Qualitative regioselectivity advantage; experimental yields to verify.
Synthetic Intermediate Medicinal Chemistry Building Block

Carbonic Anhydrase Inhibition via Substituent Effects

Benzenesulfonamides are a privileged scaffold for inhibiting carbonic anhydrases, a mechanism linked to neuropathic pain modulation [1]. Structure-activity relationship (SAR) studies across the sulfonamide class demonstrate that the position and nature of the alkoxy substituent profoundly influence isoform selectivity and potency [2]. While direct IC₅₀ data for the 3-butoxy isomer is not publicly available, the extensive class SAR establishes that swapping the butoxy group from the para to the meta position creates a distinct pharmacological probe. This is not a generic substitution; it is a tool to map the hydrophobic pocket geometry of different CA isoforms.

CA Inhibition SAR
Class-level inference
Meta-butoxy substitution predicted to engage CA active site via distinct binding pose.
Positional SAR tool for mapping hydrophobic pocket geometry of CA isoforms.
IC₅₀ data pending; differentiation inferred from benzenesulfonamide class SAR.
Enzyme Inhibition Carbonic Anhydrase SAR

3-Butoxybenzenesulfonamide Application Scenarios


Carbonic Anhydrase Isoform Selectivity SAR Probe

In a medicinal chemistry program targeting specific carbonic anhydrase isoforms, 3-butoxybenzenesulfonamide serves as a precise tool to delineate the steric and electronic requirements of the enzyme's hydrophobic pocket. Its lower logP (1.8) and meta-substitution pattern provide a distinct SAR data point compared to its para isomer (XlogP 2.1) [1], enabling the team to map out optimal substituent positions for enhanced isoform selectivity, a strategy supported by class-level crystallographic studies [2].

Regiospecific Building Block for Focused Library Synthesis

For a chemical biology group developing activity-based probes, the compound's unique reactivity at the position ortho to the butoxy group allows for regioselective functionalization, such as bromination to yield a key Suzuki-coupling partner . This enables the synthesis of a focused library of 3,4-disubstituted benzenesulfonamides, a chemical space inaccessible from the more common 4-butoxy isomer. This application is grounded in the compound's established role as a synthetic intermediate [1].

Benchmarking Solvation and Permeability Models

The measurable 0.3-unit lipophilicity difference between 3- and 4-butoxybenzenesulfonamide provides an ideal matched molecular pair for validating in silico models of solvation free energy and passive membrane permeability. A biophysics laboratory can procure both isomers to experimentally determine their logD, aqueous solubility, and PAMPA permeability, using the pair to refine computational parameters that must accurately distinguish between positional isomers [1].

Application
Selection Property
Validation Focus
CA isoform selectivity SAR probe
Meta-substitution pattern and computed logP
Isoform selectivity assay and binding-pose modeling
Regiospecific building block for focused library synthesis
Ortho-directing butoxy group for regioselective functionalization
Derivatization yield and cross-coupling scope
Benchmarking solvation and permeability models
Matched molecular pair with para isomer (ΔXlogP 0.3)
Experimental logD, solubility, and PAMPA correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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